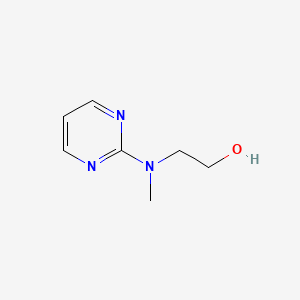
2-(Methyl(pyrimidin-2-yl)amino)ethanol
Overview
Description
2-(Methyl(pyrimidin-2-yl)amino)ethanol is a chemical compound with a unique structure that includes an ethanol backbone and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)ethanol typically involves the reaction of ethanol with 2-methyl-2-pyrimidinylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Methyl(pyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethanol derivatives and pyrimidine-based molecules. Examples include:
- Ethanol, 2-(ethyl-2-pyrimidinylamino)-
- Ethanol, 2-(propyl-2-pyrimidinylamino)-
Uniqueness
2-(Methyl(pyrimidin-2-yl)amino)ethanol is unique due to its specific structure, which combines the properties of ethanol and pyrimidine. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications .
Properties
CAS No. |
122320-79-0 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-[methyl(pyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3 |
InChI Key |
UUTYBKYADBUNKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC=CC=N1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














